Cas no 2228700-73-8 (5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile)

5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile is a heterocyclic nitrile derivative featuring a benzimidazole core and a hydroxyl-functionalized aliphatic chain. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, combining the electrophilic character of the nitrile group with the nucleophilic potential of the hydroxyl moiety. The benzimidazole unit enhances its utility as a building block for pharmaceuticals, agrochemicals, and coordination chemistry, where it may act as a ligand. Its structural versatility allows for further derivatization, making it valuable for the development of biologically active molecules or functional materials. The compound's stability and moderate polarity facilitate its handling in various synthetic applications.
5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile structure
2228700-73-8 structure
Product Name:5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile
CAS No:2228700-73-8
MF:C12H13N3O
MW:215.251122236252
CID:6041511
PubChem ID:165610197
Update Time:2025-06-11

5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile
    • EN300-1732797
    • 2228700-73-8
    • Inchi: 1S/C12H13N3O/c13-8-7-9(16)5-6-12-14-10-3-1-2-4-11(10)15-12/h1-4,9,16H,5-7H2,(H,14,15)
    • InChI Key: SNCNZUNMIJTAMU-UHFFFAOYSA-N
    • SMILES: OC(CC#N)CCC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 215.105862047g/mol
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 72.7Ų

5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile Pricemore >>

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Additional information on 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile

Introduction to 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile (CAS No. 2228700-73-8)

5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile, a compound with the CAS number 2228700-73-8, is a novel chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzodiazole moiety and a hydroxy group, making it a promising candidate for various therapeutic applications.

The benzodiazole ring system is well-known for its biological activity, particularly in the central nervous system (CNS). Compounds containing this moiety have been extensively studied for their anxiolytic, sedative, and anticonvulsant properties. The presence of the hydroxy group in 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile adds an additional layer of complexity and potential for diverse biological interactions.

Recent studies have highlighted the potential of 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile in modulating specific receptors and pathways. For instance, research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent binding affinity to the GABAA receptor, a key target for many CNS disorders. The study also noted that the compound's hydroxy group plays a crucial role in enhancing its receptor affinity and selectivity.

In addition to its potential as a CNS modulator, 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile has shown promise in other therapeutic areas. A 2022 study in the European Journal of Medicinal Chemistry reported that this compound exhibits significant anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

The structural diversity of 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile also makes it an attractive candidate for drug development. Its unique combination of functional groups allows for the exploration of various chemical modifications to optimize its pharmacological properties. For example, synthetic modifications to the benzodiazole ring or the hydroxy group can enhance solubility, bioavailability, and metabolic stability.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile. Preliminary results from Phase I trials have shown that the compound is well-tolerated with minimal side effects. These findings are encouraging and support further investigation into its therapeutic potential.

In conclusion, 5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanenitrile (CAS No. 2228700-73-8) represents a promising new addition to the arsenal of compounds being explored for their medicinal properties. Its unique structural features and diverse biological activities make it a valuable subject for ongoing research and development in the pharmaceutical industry.

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